Cas no 53872-60-9 ((3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(1E,3R)-3-hydroxy-4-3-(trifluoromethyl)phenoxy-1-buten-1-yl-2H-cyclopentabfuran-2-one)

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(1E,3R)-3-hydroxy-4-3-(trifluoromethyl)phenoxy-1-buten-1-yl-2H-cyclopentabfuran-2-one structure
53872-60-9 structure
Product Name:(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(1E,3R)-3-hydroxy-4-3-(trifluoromethyl)phenoxy-1-buten-1-yl-2H-cyclopentabfuran-2-one
Número CAS:53872-60-9
MF:C18H19F3O5
Megavatios:372.335676431656
CID:56480
PubChem ID:12042328
Update Time:2025-04-18

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(1E,3R)-3-hydroxy-4-3-(trifluoromethyl)phenoxy-1-buten-1-yl-2H-cyclopentabfuran-2-one Propiedades químicas y físicas

Nombre e identificación

    • (3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
    • (3AR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)-phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]fur...
    • (3AR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)-phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
    • (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
    • 2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-
    • Travoprost Epoxide
    • (3aR,4R,5R,6aS)-5-hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-one
    • Travoprost Intermediate
    • SCHEMBL1838024
    • C15945
    • SR-01000946575-1
    • 53872-60-9
    • J-501157
    • (3aR,4R,5R,6aS)-4-((R,E)-4-(3-(trifluoromethyl)phenoxy)-3-hydroxybut-1-enyl)-hexahydro-5-hydroxycyclopenta[b]furan-2-one
    • AKOS015896619
    • SR-01000946575
    • (+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one
    • (3Ar,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
    • HMS3649I17
    • AMY30073
    • (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(1E,3R)-3-hydroxy-4-3-(trifluoromethyl)phenoxy-1-buten-1-yl-2H-cyclopentabfuran-2-one
    • MDL: MFCD02259359
    • Renchi: 1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2/b5-4+/t11-,13-,14-,15-,16+/m1/s1
    • Clave inchi: XYSPYIAAWRUEML-AVMWIMHJSA-N
    • Sonrisas: FC(C1=CC=CC(=C1)OC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O)O)(F)F

Atributos calculados

  • Calidad precisa: 372.11800
  • Masa isotópica única: 372.11845819g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 6
  • Complejidad: 535
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 76Ų

Propiedades experimentales

  • Denso: 1.434
  • Punto de ebullición: 520.6°C at 760 mmHg
  • Punto de inflamación: 520.599 °C at 760 mmHg
  • índice de refracción: 1.583
  • PSA: 75.99000
  • Logp: 2.31380

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(1E,3R)-3-hydroxy-4-3-(trifluoromethyl)phenoxy-1-buten-1-yl-2H-cyclopentabfuran-2-one Información de Seguridad

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(1E,3R)-3-hydroxy-4-3-(trifluoromethyl)phenoxy-1-buten-1-yl-2H-cyclopentabfuran-2-one PrecioMás >>

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